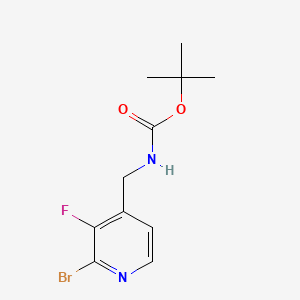

4-(N-Boc-aminomethyl)-2-bromo-3-fluoropyridine

Vue d'ensemble

Description

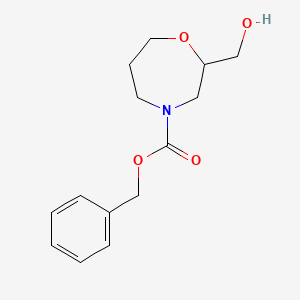

“4-(N-Boc-aminomethyl)-2-bromo-3-fluoropyridine” is a protected amine . It is often used in the synthesis of haptens and 4-(N-boc-aminomethyl)benzene diazonium tetrafluoroborate salt .

Synthesis Analysis

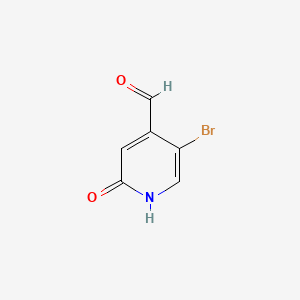

The compound can be synthesized using various methods. One such method involves the reaction of p-phenylboronic acid with Boc anhydride or Boc-protected amine .Molecular Structure Analysis

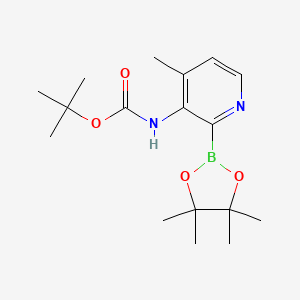

The molecular formula of “4-(N-Boc-aminomethyl)-2-bromo-3-fluoropyridine” is C12H18N2O2 . The molecular weight is 222.28 . The structure of the compound includes a pyridine ring with bromine and fluorine substituents, and a Boc-protected aminomethyl group .Chemical Reactions Analysis

The compound is used in the synthesis of haptens and 4-(N-boc-aminomethyl)benzene diazonium tetrafluoroborate salt . It can also be used in the preparation of various organic synthase inhibitors and other bio-active compounds .Physical And Chemical Properties Analysis

The compound is a white solid . It has a melting point of 75-78 °C (lit.) and a predicted boiling point of 382.3±25.0 °C . The predicted density is 1.095±0.06 g/cm3 . It should be stored in a dark place, sealed in dry, at room temperature .Applications De Recherche Scientifique

Synthesis of Fluorinated Pharmaceuticals

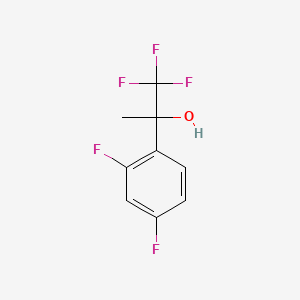

One of the primary applications of 4-(N-Boc-aminomethyl)-2-bromo-3-fluoropyridine derivatives is in the synthesis of fluorinated pharmaceutical compounds. Verniest et al. (2010) described an efficient synthesis pathway for 4-aminomethyl-4-fluoropiperidines and 3-aminomethyl-3-fluoropyrrolidines, highlighting their significance as bifunctional building blocks for such pharmaceuticals. This process utilizes regioselective bromofluorination, underscoring the compound's role in creating structurally complex and pharmacologically relevant molecules (Verniest et al., 2010).

Amidomethylation and Synthesis of Pyridines

Papaioannou et al. (2020) explored the regioselective amidomethylation of 4-chloro-3-fluoropyridine, leading to the synthesis of 2-amidomethylated pyridines. This method involves kinetic deprotonation and reaction with DMF to produce regioselective formylated and aminomethylated analogues. Such derivatives are crucial for the synthesis of various pyridine-based structures, offering a versatile approach to accessing a wide range of functionalized pyridines for chemical and pharmaceutical research (Papaioannou et al., 2020).

Building Blocks for Medicinal Chemistry

The synthesis of novel cyclic fluorinated beta-amino acids showcases another significant application of derivatives of 4-(N-Boc-aminomethyl)-2-bromo-3-fluoropyridine. Van Hende et al. (2009) detailed the synthesis of 3-fluoroazetidine-3-carboxylic acid, demonstrating the compound's utility as a building block in medicinal chemistry. This pathway includes bromofluorination and several steps to obtain a new fluorinated heterocyclic amino acid, highlighting the strategic use of fluorinated intermediates in developing compounds with potential pharmaceutical applications (Van Hende et al., 2009).

Coordination Complexes and Magnetic Properties

Research by Krasinski et al. (2017) on the reaction of 4-amino-2-fluoropyridine with copper halides to produce neutral coordination complexes exemplifies the compound's role in materials science. These complexes were studied for their crystal structure and magnetic properties, revealing potential applications in the development of materials with specific magnetic characteristics. This work illustrates the broader utility of fluoropyridines in synthesizing novel materials with unique physical properties (Krasinski et al., 2017).

Safety and Hazards

The compound is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .

Mécanisme D'action

Target of Action

Similar compounds have been used in the synthesis of haptens , which are small molecules that can elicit an immune response only when attached to a large carrier such as a protein.

Mode of Action

Biochemical Pathways

Pharmacokinetics

Result of Action

It’s known that similar compounds can be used in the preparation of various organic synthase inhibitors and other bio-active compounds .

Action Environment

It’s known that the compound is a solid at room temperature and should be stored in a dark place, sealed and dry .

Propriétés

IUPAC Name |

tert-butyl N-[(2-bromo-3-fluoropyridin-4-yl)methyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrFN2O2/c1-11(2,3)17-10(16)15-6-7-4-5-14-9(12)8(7)13/h4-5H,6H2,1-3H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVXNBKLWNBIKTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1=C(C(=NC=C1)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BrFN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101133499 | |

| Record name | Carbamic acid, N-[(2-bromo-3-fluoro-4-pyridinyl)methyl]-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101133499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(N-Boc-aminomethyl)-2-bromo-3-fluoropyridine | |

CAS RN |

1350885-66-3 | |

| Record name | Carbamic acid, N-[(2-bromo-3-fluoro-4-pyridinyl)methyl]-, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1350885-66-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbamic acid, N-[(2-bromo-3-fluoro-4-pyridinyl)methyl]-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101133499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Bromo-1-tosyl-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B567227.png)

![2,6-Dibromo-4,8-bis((2-butyloctyl)oxy)benzo[1,2-b:4,5-b']dithiophene](/img/structure/B567230.png)

![3-Chloro-3'-fluoro-[1,1'-biphenyl]-4,4'-dicarboxylic acid](/img/structure/B567231.png)

![8-Bromo-7-chloroimidazo[1,2-a]pyridine](/img/structure/B567235.png)